3-Aminobenzoic acid

Vue d'ensemble

Description

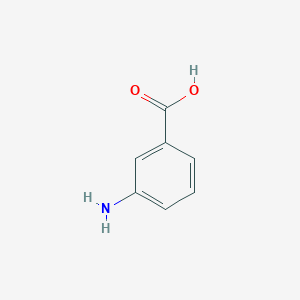

It is a white solid that is only slightly soluble in water but soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether . This compound consists of a benzene ring substituted with an amino group and a carboxylic acid group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Aminobenzoic acid is typically prepared by the reduction of 3-nitrobenzoic acid. The reduction process involves the use of reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon as a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3-nitrobenzoic acid. This method is preferred due to its efficiency and scalability. The reaction is carried out under controlled conditions of temperature and pressure to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Aminobenzoic acid undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form 3-nitrobenzoic acid.

Reduction: The compound can be reduced to form 3-aminobenzyl alcohol.

Substitution: It can undergo electrophilic substitution reactions due to the presence of the amino group, which is an activating group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

Oxidation: 3-Nitrobenzoic acid.

Reduction: 3-Aminobenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

3-Aminobenzoic acid is recognized for its role in drug formulation and development. Its derivatives have been studied for their potential therapeutic effects.

- Drug Development : 3-ABA derivatives have shown promise in enhancing the pharmacological properties of active pharmaceutical ingredients (APIs). For instance, the formation of cocrystals involving 3-ABA has been investigated to improve solubility and bioavailability of drugs. A study highlighted the hydrogen bonding interactions between 3-ABA and other compounds, which were characterized using IR and NMR techniques, indicating potential for improved drug formulations .

- Antimicrobial Properties : Research has demonstrated that 3-ABA exhibits antimicrobial activity, making it a candidate for developing new antibiotics. The compound's ability to inhibit microbial growth can be leveraged in pharmaceutical applications aimed at treating infections .

Biochemical Research

This compound serves as a building block in biochemical studies and synthetic biology.

- Biosynthesis : A notable study engineered a co-culture system using Escherichia coli to biosynthesize 3-ABA from glucose. This system achieved a significant increase in production efficiency, demonstrating the compound's utility in metabolic engineering .

- Protein Interaction Studies : Research involving the incorporation of 3-ABA into ribosomal structures has provided insights into its role in protein synthesis. High-resolution cryo-electron microscopy revealed how aminobenzoic acid derivatives can obstruct induced fit in catalytic processes within the ribosome .

Material Science Applications

The polymerization of 3-ABA leads to materials with unique properties suitable for various applications.

- Electrocatalysis : Poly(this compound) (PABA) has been synthesized and studied as an electrocatalyst for hydrogen production. The incorporation of metal-organic frameworks (MOFs) with PABA significantly enhanced its electrocatalytic activity, showing potential for energy applications .

- Composite Materials : The development of composites combining PABA with cobalt zeolitic frameworks has been explored for their enhanced stability and performance in electrocatalytic reactions. These materials are promising candidates for sustainable energy technologies .

Environmental Applications

This compound is also being investigated for its environmental implications.

- Microbial Degradation Studies : Research on the microbial degradation of 3-ABA has identified key proteins involved in its metabolic pathways. Understanding these pathways can inform bioremediation strategies to mitigate environmental pollution caused by aromatic compounds .

Table 1: Summary of Applications of this compound

Mécanisme D'action

The mechanism of action of 3-aminobenzoic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to modulate the tight junctional regulatory pathway, enhancing intestinal barrier integrity . Additionally, it can inhibit poly (ADP-ribose) polymerases, which are involved in DNA repair mechanisms .

Comparaison Avec Des Composés Similaires

Anthranilic acid (2-aminobenzoic acid): Similar structure but with the amino group in the ortho position.

4-Aminobenzoic acid: Similar structure but with the amino group in the para position.

Aminomethylbenzoic acid: Contains an additional methyl group on the benzene ring.

Uniqueness: 3-Aminobenzoic acid is unique due to its meta-substitution pattern, which influences its chemical reactivity and physical properties. This substitution pattern makes it distinct in terms of its reactivity in electrophilic substitution reactions compared to its ortho and para counterparts .

Activité Biologique

3-Aminobenzoic acid (3-ABA), also known as meta-aminobenzoic acid, is an aromatic compound with significant biological activities that have garnered attention in various fields, including pharmacology, microbiology, and biochemistry. This article reviews the biological activity of 3-ABA, focusing on its synthesis, mechanisms of action, and applications in different biological systems.

Chemical Structure and Synthesis

This compound is characterized by an amino group (-NH2) attached to the meta position of a benzoic acid molecule. This structural arrangement influences its reactivity and biological interactions. The synthesis of 3-ABA can be achieved through various methods, including:

- Chemical synthesis : Traditional methods involve the nitration of toluene followed by reduction.

- Biological synthesis : Recent studies have explored microbial biosynthesis using engineered strains of Escherichia coli, which can produce 3-ABA from glucose through a co-culture system, enhancing yield significantly .

1. Antimicrobial Properties

Research has demonstrated that 3-ABA exhibits antimicrobial activity against various bacterial strains. For instance, derivatives synthesized from 3-ABA have shown effectiveness against Pseudomonas aeruginosa and Shigella flexneri in laboratory settings . The antibacterial activity is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Role in Ribosomal Function

3-ABA has been studied for its incorporation into polypeptides during protein synthesis. It has been shown that while the E. coli ribosome can incorporate 3-ABA into peptide chains, the efficiency is lower compared to natural amino acids due to steric hindrance and conformational constraints within the peptidyl transferase center (PTC) of the ribosome . This reduced efficiency highlights the potential for exploring modified amino acids in synthetic biology.

3. Microbial Degradation

In microbial ecology, 3-ABA serves as a substrate for certain bacterial strains, such as Comamonas sp., which can degrade this compound. A quantitative proteomic analysis revealed significant changes in protein expression when these bacteria were exposed to 3-ABA, indicating an adaptive response involving multiple metabolic pathways . The identification of specific gene clusters associated with degradation processes enhances our understanding of microbial metabolism and environmental bioremediation.

Case Study 1: Microbial Production of 3-ABA

A study focused on optimizing the production of 3-ABA through engineered E. coli strains demonstrated a remarkable increase in yield from 1.5 mg/L to 48 mg/L by employing a co-culture system . This approach not only improved production efficiency but also provided insights into metabolic engineering strategies that could be applied to other compounds.

Case Study 2: Antimicrobial Activity Evaluation

In evaluating the antimicrobial properties of derivatives synthesized from 3-ABA, researchers found that specific modifications enhanced antibacterial efficacy against resistant strains. For example, derivatives showed varying levels of activity based on their structural modifications, emphasizing the importance of chemical structure in biological activity .

Research Findings Summary

The following table summarizes key findings related to the biological activities of 3-ABA:

| Activity Type | Description | Key Findings |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria such as Pseudomonas aeruginosa | Effective against multiple strains; mechanism involves disruption of cell walls |

| Ribosomal Incorporation | Incorporated into peptides during protein synthesis | Lower efficiency compared to natural amino acids; steric hindrance observed |

| Microbial Degradation | Serves as a substrate for degradation by certain bacteria | Significant protein expression changes observed; adaptive metabolic pathways involved |

Propriétés

IUPAC Name |

3-aminobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDUHJPVQKIXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26373-80-8, 17264-94-7 (mono-hydrochloride salt) | |

| Record name | Poly(3-aminobenzoic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26373-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Aminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3059183 | |

| Record name | Benzoic acid, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index], Solid | |

| Record name | m-Aminobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9651 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | m-Aminobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>20.6 [ug/mL] (The mean of the results at pH 7.4), 5.9 mg/mL at 15 °C | |

| Record name | SID855737 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | m-Aminobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.000278 [mmHg] | |

| Record name | m-Aminobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9651 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-05-8, 87980-11-8 | |

| Record name | 3-Aminobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Aminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gabaculine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02054 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-AMINOBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-AMINOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2X3B3O37U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | m-Aminobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

173 °C | |

| Record name | m-Aminobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.